molecular formula C13H26N2O2S B2651067 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396801-13-0

1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No. B2651067
CAS RN: 1396801-13-0
M. Wt: 274.42
InChI Key: KZHPVSIZGJFSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea” is a complex organic molecule. It contains a cyclohexyl group, which is a cyclic structure of six carbon atoms . It also has a urea group (-NH-CO-NH2), a hydroxy group (-OH), a methyl group (-CH3), and a methylthio group (-SCH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl ring could adopt a chair conformation, which is the most stable form for cyclohexane . The presence of the urea, hydroxy, methyl, and methylthio groups would also influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The hydroxy group could potentially be involved in acid-base reactions. The urea group could participate in condensation or hydrolysis reactions. The methylthio group could undergo oxidation or substitution reactions .

Scientific Research Applications

Cyclohexane Ring Structure and Hydrogen Bonding in Nitrogen-Containing Analogues Research on nitrogen-containing analogues of chorismic acid revealed that cyclohexane rings maintain a regular chair form. The urethane side chains adopt a trans-trans conformation, often observed in urethanes with a secondary N atom. This study contributes to understanding the structural aspects and hydrogen bonding properties of urea derivatives (Mackay, Mcleish, & Campbell, 1994).

Catalysis and Synthesis Methods

Catalytic Synthesis of Substituted Ureas from CO2 and Amines A basic ionic liquid was utilized as a catalyst for synthesizing disubstituted ureas from amines and CO2. The study explored various factors affecting the yields, such as reaction time, temperature, and solvent, shedding light on an environmentally friendly synthesis route for urea derivatives (Jiang, Ma, Zhou, Liang, Zhang, & Han, 2008).

Synthesis of Urea Derivatives under Solvent-Free Conditions This research achieved the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea. The solvent-free method under ultrasound presents environmental advantages and simplicity in the synthesis process, contributing to the field of green chemistry (Li, Li, Song, & Chen, 2012).

Hydrogen Bonding and Conformational Studies

Infrared Spectroscopic Study on Conformation of Alkylaryl Ureas The conformation of a series of alkylaryl ureas was studied using infrared spectroscopy. The results indicate a Z,Z-conformation and the presence of an intramolecular hydrogen bond, contributing to the understanding of the structural dynamics of urea derivatives (Galabov, Kalcheva, & Hadjieva, 1987).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. If it’s similar to other urea derivatives, it could potentially cause irritation if it comes into contact with the skin or eyes .

Future Directions

The future research directions for this compound could be vast and would depend on its potential applications. It could be studied for its potential use in medicinal chemistry, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h11,17H,3-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHPVSIZGJFSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NC1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.